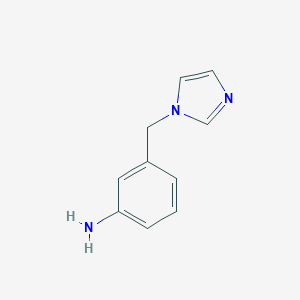
3-(1H-imidazol-1-ilmetil)anilina
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-(1H-imidazol-1-ylmethyl)aniline" often involves strategies such as C–H activation and the use of chiral ligands. For example, chiral 3-(2′-imidazolinyl)anilines can be synthesized from commercially available precursors via a series of transformations including phosphorylation and metalation with palladium or nickel to afford pincer complexes (Yang et al., 2011). Another approach involves the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, highlighting methodologies for synthesizing substituted aniline derivatives for pharmaceutical applications (Shijing, 2013).
Molecular Structure Analysis
The molecular structures of these compounds and their complexes have been extensively studied using X-ray crystallography, revealing insights into their coordination environments and geometries. For instance, structures of pincer complexes with distorted-square-planar geometries have been determined, showcasing the typical coordination patterns observed in such complexes (Yang et al., 2011).
Chemical Reactions and Properties
The reactivity and chemical behavior of "3-(1H-imidazol-1-ylmethyl)aniline" derivatives are notable, with applications in forming complexes that exhibit interesting electrochemical and antioxidative properties. Complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline ligands, for example, have shown significant hydroxyl and superoxide radical scavenging activities, outperforming standard antioxidants like vitamin C and mannitol (Wu et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of "3-(1H-imidazol-1-ylmethyl)aniline" derivatives are crucial for their application in material science and medicinal chemistry. These properties are often tailored through the introduction of various functional groups and the formation of metal complexes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the versatility of "3-(1H-imidazol-1-ylmethyl)aniline" derivatives in synthesis and applications. Their ability to act as ligands in metal complexes opens up a wide range of catalytic activities and potential applications in organic synthesis, as demonstrated in the formation of complexes with antioxidative activity (Wu et al., 2015).
Aplicaciones Científicas De Investigación
Actividades antibacterianas y antimicobacterianas
Los derivados de imidazol muestran actividades antibacterianas y antimicobacterianas .
Actividad antiinflamatoria
Los compuestos de imidazol se pueden usar en el tratamiento de la inflamación .
Actividad antitumoral
Se ha encontrado que algunos derivados de imidazol exhiben propiedades antitumorales .
Actividad antidiabética
Los compuestos de imidazol se pueden usar en el tratamiento de la diabetes .
Actividades antialérgicas y antipiréticas
Los derivados de imidazol se pueden usar para tratar alergias y reducir la fiebre .
Actividades antivirales y antioxidantes
Se ha encontrado que los compuestos de imidazol tienen propiedades antivirales y antioxidantes .
Actividades antiamébica y antihelmíntica
Los derivados de imidazol se pueden usar en el tratamiento de infecciones amébica y helmíntica .
Actividades antifúngicas y ulcerogénicas
Los compuestos de imidazol se pueden usar en el tratamiento de infecciones fúngicas y úlceras .
Safety and Hazards
3-(1H-imidazol-1-ylmethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, which include 3-(1h-imidazol-1-ylmethyl)aniline, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, leading to diverse therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or ionic interactions with key amino acid residues in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
3-(imidazol-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXQBSHRUITCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424305 | |
| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120107-85-9 | |
| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)

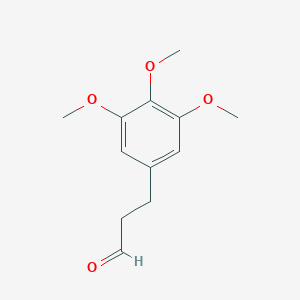

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)
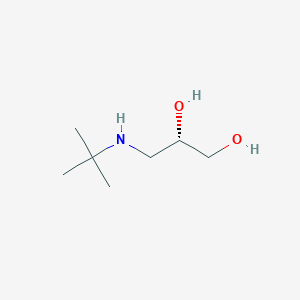
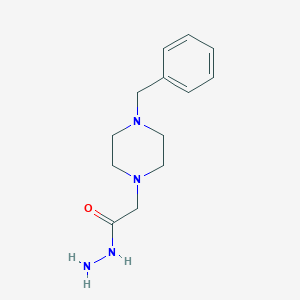
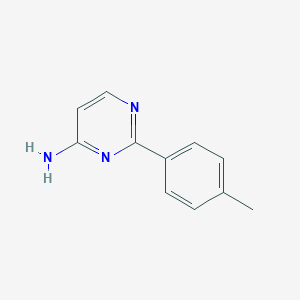
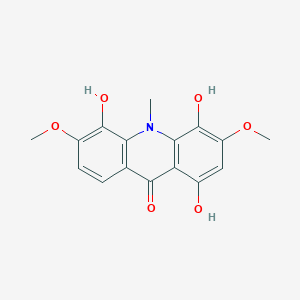
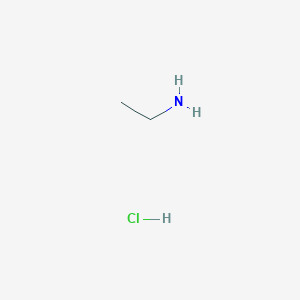
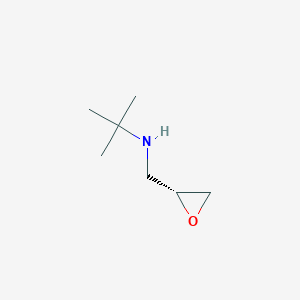


![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)